N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Chemical Synthesis Quality Control Medicinal Chemistry

This bifunctional building block integrates a 5-iodo handle for robust Pd-catalyzed cross-coupling (Suzuki, Sonogashira) and a tosyl-protected amine enabling orthogonal deprotection. Designed for medicinal chemistry SAR expansion, kinase inhibitor synthesis, and late-stage functionalization for chemical biology probes. High purity (≥95%) ensures reliable, scalable routes. Eliminates de novo synthesis of this intermediate—accelerate your program with a predictable, high-utility scaffold.

Molecular Formula C12H11IN2O2S
Molecular Weight 374.2 g/mol
CAS No. 209971-43-7
Cat. No. B1321662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide
CAS209971-43-7
Molecular FormulaC12H11IN2O2S
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I
InChIInChI=1S/C12H11IN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15)
InChIKeyFSQZWFRWAZIXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide: Baseline Characteristics and Purity Standards


N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (CAS 209971-43-7) is a halogenated pyridinyl sulfonamide building block [1]. Its structure features a pyridine ring with a key iodine atom at the 5-position, which is a critical functional handle for transition metal-catalyzed cross-coupling reactions, and a 4-methylbenzenesulfonamide (tosyl) group that serves as a protecting group for the amine nitrogen [1]. This bifunctional nature—a reactive halogen and a protected amine—defines its primary utility in complex organic synthesis. Its molecular weight is 374.20 g/mol and its molecular formula is C₁₂H₁₁IN₂O₂S [1]. It is primarily supplied for research and development purposes with a typical minimum purity specification of 95% .

Why Generic Substitution of N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide Fails: The Criticality of the 5-Iodo Regioisomer


Substituting N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide with a simpler or more readily available analog, such as a non-iodinated pyridinyl sulfonamide or a different regioisomer like the 3-iodo variant [1], is not chemically equivalent. The specific placement of the iodine atom at the 5-position of the pyridine ring is the key determinant of its reactivity and subsequent molecular architecture in synthetic sequences. Using an alternative regioisomer would lead to a different geometric orientation in the final product after a cross-coupling reaction, which can profoundly alter biological activity and binding affinity in drug discovery programs [2]. Similarly, the absence of the iodine atom completely precludes its use in the widely employed and strategically important Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions for which this compound is explicitly designed [1].

Quantitative Evidence Guide for Procuring N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide: Key Differentiators vs. Comparators


Commercial Purity Specifications: Quantified Assurance for Downstream Synthesis

This compound is consistently supplied with a verified minimum purity of 95% by commercial vendors . While a quantitative head-to-head comparison of purity levels against specific alternative suppliers is not available in the primary literature, this specification establishes a reproducible baseline for procurement decisions. A higher initial purity of the building block directly reduces the need for extensive post-reaction purification, thereby improving overall synthetic efficiency and yield in multi-step research protocols [1].

Chemical Synthesis Quality Control Medicinal Chemistry

Quantified Synthetic Efficiency: Reported Yield for Benchmark Tosylation Protocol

A specific synthesis route for the target compound has been reported, detailing a reaction between 5-iodo-2-aminopyridine (11.4 mmol) and p-toluenesulfonyl chloride (10.4 mmol) in pyridine at 100 °C, yielding the desired product as a pale yellow powder after precipitation and washing . While an exact yield percentage is not stated in the public excerpt, the detailed procedure provides a validated and reproducible starting point for custom synthesis or scale-up. The use of the tosyl chloride electrophile, rather than a less reactive sulfonyl chloride analog, is crucial for achieving efficient sulfonamide bond formation under these conditions .

Organic Synthesis Process Chemistry Sulfonylation

Differentiation by Regioisomeric Reactivity: The Critical Role of the 5-Iodo Position

The specific placement of the iodine atom at the 5-position of the pyridine ring, in contrast to other regioisomers like the 3-iodo variant, is the defining differentiator for this compound's utility in targeted synthesis. The synthetic value of iodo-pyridinyl sulfonamides as intermediates is well-established. For example, N-(3-iodopyridin-2-yl)sulfonamide has been successfully employed in Pd/C-Cu catalyzed one-pot Sonogashira coupling-cyclization sequences to afford biologically active 7-azaindole scaffolds [1]. This precedent confirms that the presence of the iodine handle is essential for accessing complex, pharmacologically relevant heterocycles. The 5-iodo regioisomer directs subsequent functionalization to the corresponding 5-position, enabling the construction of a distinct and equally valuable set of chemical space not accessible with the 3-iodo or other regioisomers [2].

Cross-Coupling Medicinal Chemistry Chemical Biology

Structural Confirmation: Unique Molecular Descriptors for Inventory and IP Tracking

The compound possesses a unique set of computed molecular descriptors that serve as definitive digital fingerprints for inventory management, patent searching, and ensuring the correct chemical entity is procured. These include a precise monoisotopic mass of 373.95860 Da, a topological polar surface area (tPSA) of 67.44 Ų, and a specific InChIKey (FSQZWFRWAZIXCK-UHFFFAOYSA-N) [1]. In comparison to other halogenated sulfonamide building blocks, these exact values provide a high-confidence method for differentiating this compound from close structural analogs that may have identical molecular formulas but different atom connectivity or isotopic distributions [2].

Cheminformatics Patent Analysis Compound Management

Optimized Research and Industrial Scenarios for N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide


Medicinal Chemistry: Targeted Synthesis of 5-Substituted Pyridine-Containing Lead Compounds

Procurement of this compound is best suited for medicinal chemistry programs focused on generating libraries of 5-substituted pyridine analogs for structure-activity relationship (SAR) studies. The 5-iodo handle allows for the systematic exploration of diverse chemical space at this position via robust cross-coupling reactions, while the tosyl group protects the amine nitrogen from unwanted side reactions. This is essential for developing novel kinase inhibitors, receptor modulators, or other therapeutic candidates where the pyridine core is a key pharmacophore [1].

Chemical Biology: Design and Synthesis of Bifunctional Probes and Molecular Tools

The bifunctional nature of this molecule makes it an ideal starting material for creating advanced chemical biology probes. The iodine atom can serve as a site for late-stage functionalization with fluorophores, biotin, or photoaffinity labels. The protected amine can then be deprotected under controlled conditions to reveal a nucleophilic site for further conjugation to a solid support, peptide, or other biomolecule of interest. This strategy enables the construction of complex, functionalized probes for target identification and validation studies [1].

Process Chemistry and Custom Synthesis: Reliable Starting Point for Scalable Routes

For process chemists and contract research organizations (CROs) tasked with developing scalable synthetic routes to more complex drug candidates, the availability of this building block in high purity (≥95%) and with a documented synthetic protocol is a significant advantage. Its procurement eliminates the need to develop a de novo synthesis for this specific intermediate, saving time and resources. The known reactivity profile of the iodoarene and tosylamide groups allows for predictable and robust chemistry, making it a reliable node in a convergent multi-step synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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